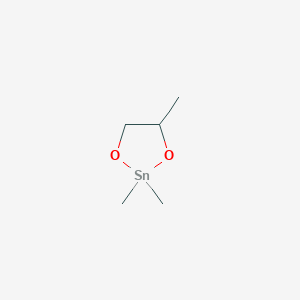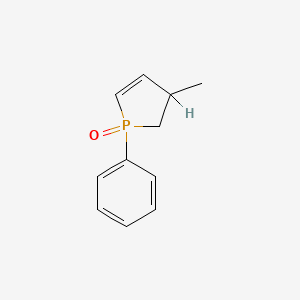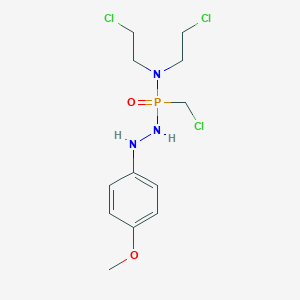
n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n''-(4-methoxyphenyl)phosphonohydrazidic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide is a synthetic organic compound that belongs to the class of phosphonohydrazidic amides These compounds are characterized by the presence of phosphonate and hydrazide functional groups, which impart unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide typically involves multi-step organic reactions. The starting materials often include chlorinated ethyl compounds, methoxy-substituted aromatic compounds, and phosphonohydrazide precursors. The reaction conditions may involve:
Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be conducted at room temperature or under reflux conditions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions may introduce new functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide involves its interaction with molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.
Interact with DNA: Form covalent bonds with DNA, leading to potential anticancer effects.
Modulate Signaling Pathways: Affect cellular signaling pathways, influencing cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide: Similar in structure and function.
Phosphonohydrazidic Amides: A broader class of compounds with similar chemical properties.
Chlorinated Ethyl Compounds: Compounds with chlorinated ethyl groups that exhibit similar reactivity.
Uniqueness
n,n-Bis
Eigenschaften
CAS-Nummer |
56252-53-0 |
|---|---|
Molekularformel |
C12H19Cl3N3O2P |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-[chloromethyl-[2-(4-methoxyphenyl)hydrazinyl]phosphoryl]ethanamine |
InChI |
InChI=1S/C12H19Cl3N3O2P/c1-20-12-4-2-11(3-5-12)16-17-21(19,10-15)18(8-6-13)9-7-14/h2-5,16H,6-10H2,1H3,(H,17,19) |
InChI-Schlüssel |
IBZVWRHVIAXHOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NNP(=O)(CCl)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


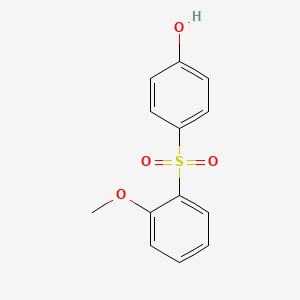
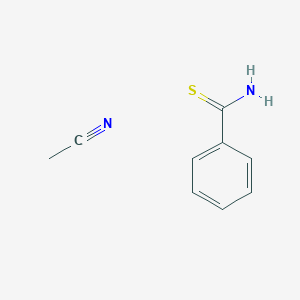
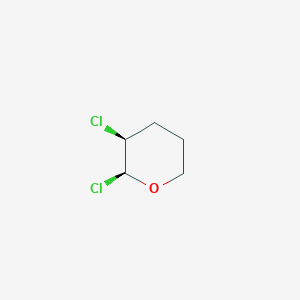
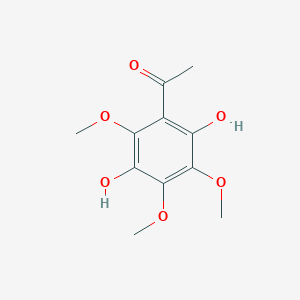


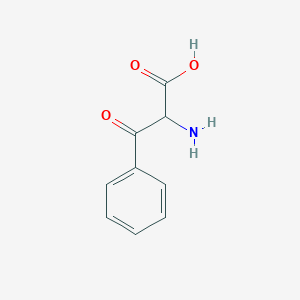
![But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B14633578.png)
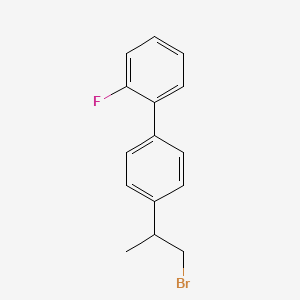
![Bis[(2-chlorophenyl)methyl]diselane](/img/structure/B14633586.png)
![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)
